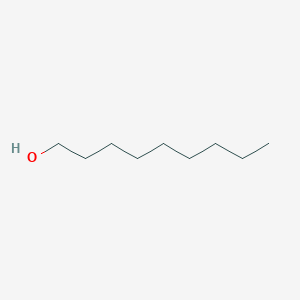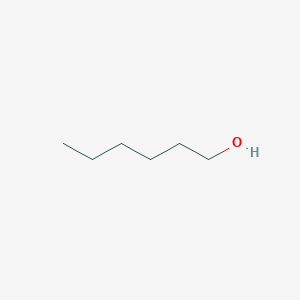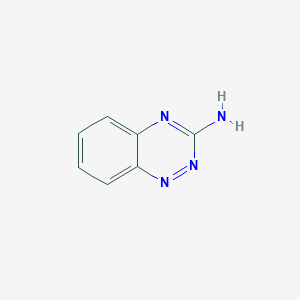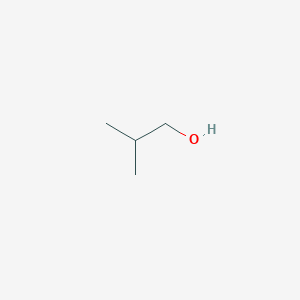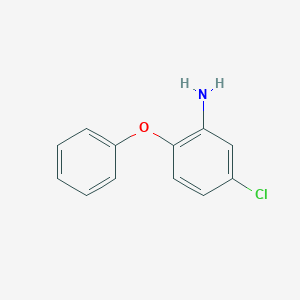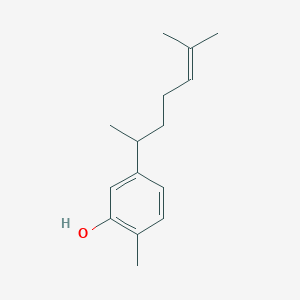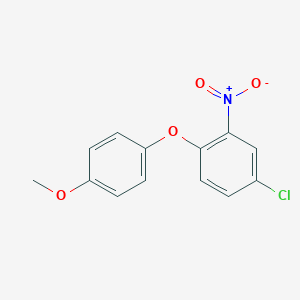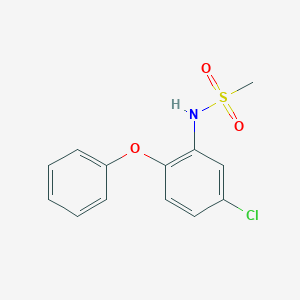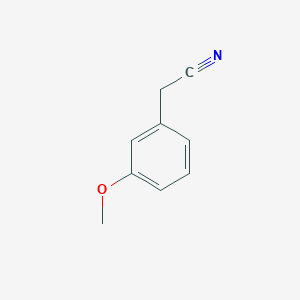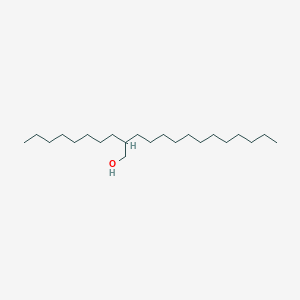
2-Octyltetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C22H46O. It is a colorless, oily liquid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is used in various industrial applications, including cosmetics and personal care products, due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 2-octyltetradecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of fatty acids derived from natural sources like coconut oil or palm oil. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octyltetradecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 2-Octyltetradecanoic acid
- Reduction: 2-Octyltetradecane
- Substitution: 2-Octyltetradecyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
2-Octyltetradecan-1-ol has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 2-Octyltetradecan-1-ol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it integrates into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it an effective emollient and stabilizer in various formulations .
Vergleich Mit ähnlichen Verbindungen
- Octadecan-1-ol
- Hexadecan-1-ol
- Dodecan-1-ol
Comparison: 2-Octyltetradecan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain fatty alcohols. For instance, it has a higher boiling point and lower solubility in water, making it more suitable for specific industrial applications .
Eigenschaften
IUPAC Name |
2-octyltetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFYEUWTOFTMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
